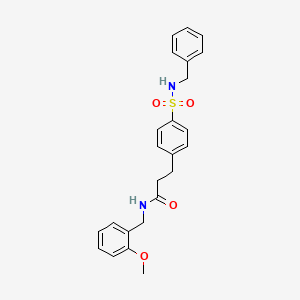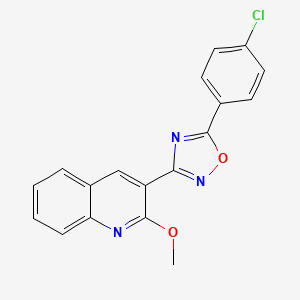
5-(4-chlorophenyl)-3-(2-methoxyquinolin-3-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chlorophenyl)-3-(2-methoxyquinolin-3-yl)-1,2,4-oxadiazole is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has been found to have significant biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In
Applications De Recherche Scientifique
5-(4-chlorophenyl)-3-(2-methoxyquinolin-3-yl)-1,2,4-oxadiazole has a wide range of scientific research applications. One of the most significant applications is in the field of cancer research. This compound has been found to have potent antitumor activity, making it a potential candidate for the development of new cancer treatments. Additionally, this compound has been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action for 5-(4-chlorophenyl)-3-(2-methoxyquinolin-3-yl)-1,2,4-oxadiazole is complex and not fully understood. However, it is believed that this compound works by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects. In addition to its antitumor activity, this compound has been found to have anti-inflammatory, antioxidant, and neuroprotective effects. These effects make it a valuable tool for researchers studying a variety of diseases and conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(4-chlorophenyl)-3-(2-methoxyquinolin-3-yl)-1,2,4-oxadiazole in lab experiments is its potency. This compound has been found to have significant therapeutic effects at relatively low concentrations, which makes it a cost-effective tool for researchers. Additionally, this compound has been shown to have low toxicity, which reduces the risk of adverse effects in lab animals. However, one of the main limitations of using this compound is its solubility. This compound is relatively insoluble in water, which can make it difficult to administer in lab experiments.
Orientations Futures
There are a number of future directions for research on 5-(4-chlorophenyl)-3-(2-methoxyquinolin-3-yl)-1,2,4-oxadiazole. One potential direction is the development of new cancer treatments based on this compound. Researchers could explore the use of this compound in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, researchers could investigate the use of this compound in the treatment of other diseases, such as neurodegenerative diseases and autoimmune disorders. Finally, researchers could explore ways to improve the solubility of this compound, which would make it a more practical tool for lab experiments.
Méthodes De Synthèse
The synthesis method for 5-(4-chlorophenyl)-3-(2-methoxyquinolin-3-yl)-1,2,4-oxadiazole involves a series of chemical reactions. The starting materials for the synthesis are 4-chlorobenzoic acid, 2-methoxy-3-aminobenzaldehyde, and hydrazine hydrate. These compounds are reacted together in the presence of a catalyst to form the final product. The synthesis method has been optimized to produce high yields of pure compound, which is essential for scientific research.
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-3-(2-methoxyquinolin-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O2/c1-23-18-14(10-12-4-2-3-5-15(12)20-18)16-21-17(24-22-16)11-6-8-13(19)9-7-11/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUISQFXXWDHESB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2C=C1C3=NOC(=N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


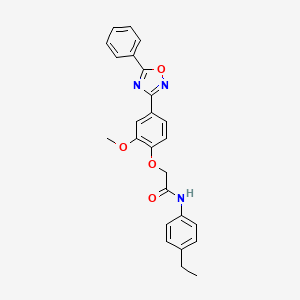
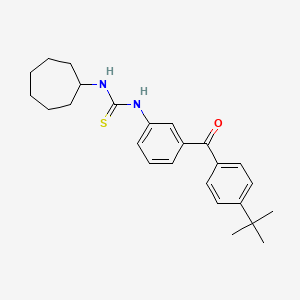





![N-(2-ethylphenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695894.png)
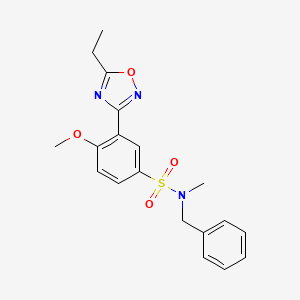
![4-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]morpholine](/img/structure/B7695909.png)
